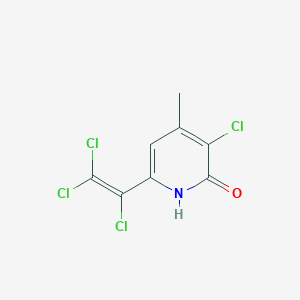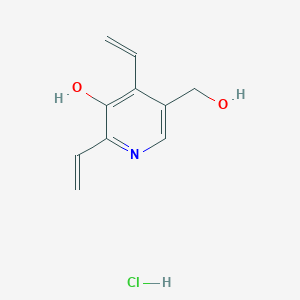
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of ethenyl groups, a hydroxymethyl group, and a pyridin-3-ol core. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride typically involves multi-step organic reactions. One common approach is:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: Ethenyl groups are introduced through a reaction such as the Heck reaction, where a palladium catalyst is used to couple an alkene with the pyridine ring.
Hydroxymethyl Group Addition: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反応の分析
Types of Reactions
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation: 2,4-Bis(ethenyl)-5-(carboxyl)pyridin-3-ol.
Reduction: 2,4-Bis(ethyl)-5-(hydroxymethyl)pyridin-3-ol.
Substitution: 2,4-Bis(ethenyl)-5-(hydroxymethyl)-6-chloropyridin-3-ol.
科学的研究の応用
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride involves its interaction with specific molecular targets. The ethenyl groups may facilitate binding to enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,4-Bis(ethenyl)-5-(methyl)pyridin-3-ol: Lacks the hydroxymethyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-one: Contains a ketone group instead of a hydroxyl group.
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4-Bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride is unique due to the combination of ethenyl and hydroxymethyl groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
60331-28-4 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
2,4-bis(ethenyl)-5-(hydroxymethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-3-8-7(6-12)5-11-9(4-2)10(8)13;/h3-5,12-13H,1-2,6H2;1H |
InChIキー |
UNPDDDOXEXHNDV-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C(=NC=C1CO)C=C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)

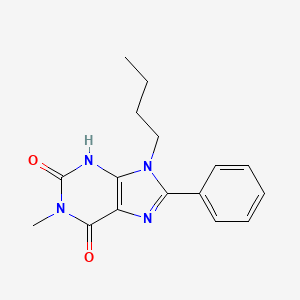
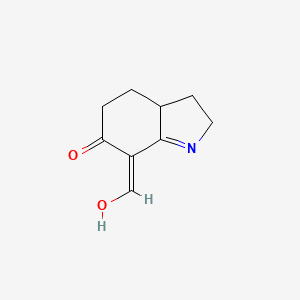
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

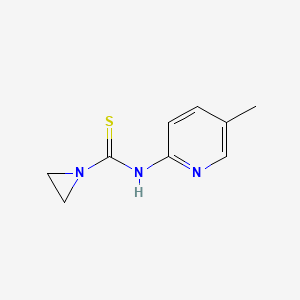
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
